molecular formula C9H9FN4 B1277821 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832739-95-4

1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1277821
CAS No.: 832739-95-4
M. Wt: 192.19 g/mol
InChI Key: SBEAJHSDNRJTAX-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a 4-fluorobenzyl group attached to the triazole ring. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-fluorobenzyl bromide with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, the compound can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its ability to inhibit a wide range of enzymes and its potential in antimicrobial and anticancer therapies make it a valuable compound in scientific research .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEAJHSDNRJTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427102
Record name 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-95-4
Record name 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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